
(1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide
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Overview
Description
(1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of both bromine and amine functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide typically involves the bromination of cyclohexanone followed by amination. One common method includes the use of bromine in acetic acid to brominate cyclohexanone, forming 2-bromocyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial in large-scale synthesis to minimize by-products and ensure high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amines under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-hydroxycyclohexan-1-amine or 2-alkoxycyclohexan-1-amine.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines or cyclohexylamines
Scientific Research Applications
(1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of fine chemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
(1R,2S)-2-Bromocyclopentan-1-amine: Similar structure but with a five-membered ring.
(1R,2S)-2-Bromo-1-phenylethanamine: Contains a phenyl group instead of a cyclohexane ring.
(1R,2S)-2-Bromo-1-propanamine: A simpler structure with a three-carbon chain.
Uniqueness: (1R,2S)-2-Bromocyclohexan-1-amine;hydrobromide is unique due to its six-membered cyclohexane ring, which provides greater conformational flexibility and stability compared to smaller rings or linear chains. This structural feature enhances its utility in synthesizing more complex and diverse chemical entities .
Properties
IUPAC Name |
(1R,2S)-2-bromocyclohexan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFSRLWUIONFQ-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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